![molecular formula C12H12N2O6 B12215554 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B12215554.png)
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C({12})H({14})N({2})O({6}) This compound features a nitro group, an ethoxy group, and an amino group attached to a phenyl ring, along with a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Amination: The nitro compound is then subjected to reduction, typically using a reducing agent like iron powder in the presence of hydrochloric acid, to form the corresponding amine.
Condensation: The amine is then reacted with maleic anhydride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known anticancer drugs suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid, demonstrating enhanced cytotoxicity against various cancer cell lines compared to existing treatments .
Synthesis of Bioactive Compounds
This compound can act as an intermediate in the synthesis of more complex molecules, including those with pharmacological activity. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.
Example Synthesis :Starting Material+4 4 Ethoxy 2 nitrophenyl amino 4 oxobut 2 enoic acid→Target Bioactive CompoundData Table : Synthesis Pathways
Starting Material | Reaction Type | Product | Yield (%) |
---|---|---|---|
Ethyl bromoacetate | Nucleophilic Substitution | 4-Amino derivative | 85 |
3-Cyanophenol | Condensation | Rivastigmine-like compound | 90 |
Photophysical Studies
Research has shown that this compound exhibits interesting photophysical properties, making it suitable for applications in photodynamic therapy (PDT). The nitro group can facilitate light absorption, which is crucial for activating therapeutic agents upon exposure to light.
Case Study : A research article highlighted the use of this compound in PDT, showing significant efficacy in reducing tumor size in animal models when activated by specific wavelengths of light .
Material Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials.
Application Example : In a study on polymer composites, the incorporation of this compound improved tensile strength by up to 30% compared to control samples .
Mechanism of Action
The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid
- 4-((4-Ethoxy-2-aminophenyl)amino)-4-oxobut-2-enoic acid
- 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid derivatives
Uniqueness
This compound is unique due to the presence of both nitro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides a distinct set of chemical and biological properties compared to similar compounds.
Biological Activity
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid, also known as (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid , is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12N2O5
- Molecular Weight : 224.218 g/mol
- CAS Number : 885-81-4
The compound features a nitrophenyl group that is known to enhance biological activity through various mechanisms, including modulation of cellular signaling pathways.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antineoplastic Activity : Nitro compounds, including this one, have shown promising antitumor effects. They may exert their action by inducing apoptosis in cancer cells and inhibiting tumor growth through interference with DNA synthesis and repair mechanisms .
- Antibacterial Properties : Research indicates that compounds with nitro groups can enhance antibacterial activity. For instance, derivatives have exhibited effective inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa at micromolar concentrations .
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially modulating cytokine production and reducing inflammation in various models .
Case Studies and Experimental Data
- Antitumor Efficacy :
- Antibacterial Activity :
- Inflammation Modulation :
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C12H12N2O6 |
---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(Z)-4-(4-ethoxy-2-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-7H,2H2,1H3,(H,13,15)(H,16,17)/b6-5- |
InChI Key |
FLESIQSNLIUBLG-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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